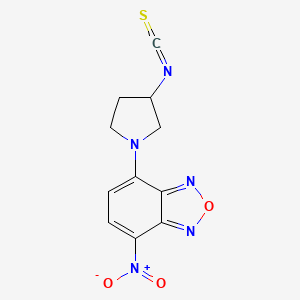

4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole

Description

®-(-)-NBD-Py-NCS, also known as ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate, is a fluorescent labeling reagent used in various scientific research fields. This compound is particularly valuable due to its ability to form stable conjugates with amines, making it useful for labeling proteins, peptides, and other biomolecules.

Properties

IUPAC Name |

7-(3-isothiocyanatopyrrolidin-1-yl)-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKCHHTYBXOUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate typically involves the reaction of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride with pyridine-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization and recrystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines, to form stable thiourea derivatives.

Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound’s fluorescence properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary and secondary amines, with reactions typically carried out in organic solvents like acetonitrile or dimethylformamide at room temperature.

Oxidation and Reduction Reactions: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a palladium catalyst are used for the reduction of the nitro group.

Major Products Formed

Substitution Reactions: The major products are thiourea derivatives, which retain the fluorescent properties of the parent compound.

Oxidation and Reduction Reactions: The reduction of the nitro group results in the formation of amino derivatives, which may exhibit different fluorescence characteristics.

Scientific Research Applications

®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate is widely used in scientific research due to its fluorescent properties. Some key applications include:

Chemistry: Used as a fluorescent probe for studying reaction mechanisms and kinetics.

Biology: Employed in labeling proteins, peptides, and nucleic acids for imaging and tracking within cells.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.

Mechanism of Action

The mechanism of action of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate involves the formation of stable conjugates with amines through the thiocyanate group. This reaction results in the formation of a thiourea linkage, which retains the fluorescent properties of the parent compound. The fluorescence is due to the nitrobenz-2-oxa-1,3-diazol moiety, which absorbs light at specific wavelengths and emits light at longer wavelengths, allowing for easy detection and imaging.

Comparison with Similar Compounds

Similar Compounds

®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride: Similar in structure but lacks the thiocyanate group, making it less reactive towards amines.

®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiol: Contains a thiol group instead of a thiocyanate group, which can form disulfide bonds with other thiols.

Uniqueness

®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate is unique due to its ability to form stable thiourea linkages with amines, making it highly valuable for labeling and imaging applications. Its fluorescent properties and reactivity towards amines set it apart from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.